molecular formula C8H13NO2 B1653844 9-Hydroxy-9-azabicyclo[3.3.1]nonan-3-one CAS No. 19918-88-8

9-Hydroxy-9-azabicyclo[3.3.1]nonan-3-one

Cat. No. B1653844
CAS RN: 19918-88-8
M. Wt: 155.19 g/mol
InChI Key: KCMINNPTGLFCCL-UHFFFAOYSA-N
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Description

9-Hydroxy-9-azabicyclo[3.3.1]nonan-3-one is a sterically unhindered and stable class of nitroxyl radicals . It efficiently catalyzes the oxidation of alcohols to afford the corresponding carbonyl compounds . It contains a total of 25 bonds; 12 non-H bonds, 1 multiple bond, 1 double bond, 2 six-membered rings, 1 eight-membered ring, 1 ketone (aliphatic), 1 hydroxylamine (aliphatic), and 1 hydroxyl group .


Synthesis Analysis

A practical, three-step synthetic route to 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), an unhindered, stable class of nitroxyl radical, has been developed . This compound exhibits a highly active nature compared with TEMPO in the catalytic oxidation of alcohols to their corresponding carbonyl compounds .


Molecular Structure Analysis

The molecular structure of 9-Hydroxy-9-azabicyclo[3.3.1]nonan-3-one includes 12 non-H bonds, 1 multiple bond, 1 double bond, 2 six-membered rings, 1 eight-membered ring, 1 ketone (aliphatic), 1 hydroxylamine (aliphatic), and 1 hydroxyl group .


Chemical Reactions Analysis

9-Hydroxy-9-azabicyclo[3.3.1]nonan-3-one exhibits enhanced reactivity compared with TEMPO in the catalytic oxidation of alcohols . The reduction of 3-benzyl- and 3- tert -butoxycarbonyl-3-azabicyclo [3.3.1]nonan-9-ones with sodium tetrahydridoborate gave the corresponding alcohols as mixtures of á- and ä-epimers at a ratio of 2: 3 .


Physical And Chemical Properties Analysis

9-Hydroxy-9-azabicyclo[3.3.1]nonan-3-one is a less hindered nitroxyl radical, that exhibits an enhanced reactivity compared with TEMPO . The reduction of 3-benzyl- and 3- tert -butoxycarbonyl-3-azabicyclo [3.3.1]nonan-9-ones with sodium tetrahydridoborate gave the corresponding alcohols as mixtures of á- and ä-epimers at a ratio of 2: 3 .

Scientific Research Applications

Synthesis and Structural Studies

Research has demonstrated the synthesis and structural investigation of various derivatives of 9-Hydroxy-9-azabicyclo[3.3.1]nonan-3-one. Lorente et al. (1990) synthesized and studied acyl derivatives of 9-(2'-hydroxyethyl)-9-azabicyclo[3.3.1]nonan-3α (and β)-ols, analyzing their molecular structure through NMR spectroscopy (Lorente, Iriepa, & Gálvez, 1990). Additionally, Arias-Pérez et al. (1997) conducted a structural study of 3-azabicyclo[3.3.1]nonane derivatives, using molecular mechanics calculations and NMR spectroscopy to understand their conformational behavior (Arias-Pérez, Alejo, & Maroto, 1997).

Chemical Reactions and Ligand Development

Moskalenko and Boev (2009) explored the reactions of 3-substituted 3-azabicyclo[3.3.1]nonan-9-ones with nitrogen-containing nucleophiles, expanding the chemical versatility of this compound (Moskalenko & Boev, 2009). Furthermore, Vangveravong et al. (2006) synthesized N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl carbamate analogs, evaluating their affinity for sigma receptors, which has implications in receptor-targeted studies (Vangveravong et al., 2006).

Antimicrobial Research

Umamatheseswari and Kabilan (2011) conducted a study on the synthesis and antimicrobial studies of novel 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one 4′-phenylthiosemicarbazones, highlighting the antibacterial and antifungal potential of these compounds (Umamatheswari & Kabilan, 2011). Additionally, Ramachandran et al. (2011) synthesized 2-[(2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydrazono]-4-phenyl-2,3-dihydrothiazoles and evaluated their in vitro antimicrobial activities, contributing to the understanding of structure-activity relationships in antimicrobial agents (Ramachandran et al., 2011).

Catalytic and Synthetic Applications

Shibuya et al. (2009) developed a novel synthetic route for 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), a nitroxyl radical with applications in catalytic oxidation of alcohols. This work opens avenues for catalytic applications of 9-Hydroxy-9-azabicyclo[3.3.1]nonan-3-one derivatives (Shibuya et al., 2009).

Pharmacological Research

Oki et al. (1970) explored the potential of 3-azabicyclo[3.3.1]nonane derivatives as analgesics, demonstrating promising results in biological testing for pain relief applications (Oki, Oida, Oashi, Takagi, & Iwai, 1970). This highlights the pharmacological relevance of 9-Hydroxy-9-azabicyclo[3.3.1]nonan-3-one and its derivatives in drug development.

Mechanism of Action

The combination of Fe (NO 3) 3 ·9H 2 O and 9-azabicyclo [3.3.1]nonan- N -oxyl enables an efficient aerobic oxidation of a broad range of primary and secondary alcohols to the corresponding aldehydes and ketones at room temperature with ambient air as the oxidant .

Safety and Hazards

The safety information for 9-Benzyl-9-azabicyclo [3.3.1]nonan-3-one, a similar compound, indicates that it has a signal word of “Warning” and hazard statements H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

Future Directions

The future directions for this compound could involve further exploration of its catalytic properties, particularly in the oxidation of alcohols . Additionally, its potential use as an enzyme substrate could be investigated .

properties

IUPAC Name

9-hydroxy-9-azabicyclo[3.3.1]nonan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-8-4-6-2-1-3-7(5-8)9(6)11/h6-7,11H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCMINNPTGLFCCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)CC(C1)N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50941833
Record name 9-Hydroxy-9-azabicyclo[3.3.1]nonan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50941833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Hydroxy-9-azabicyclo[3.3.1]nonan-3-one

CAS RN

19918-88-8
Record name 9-Azabicyclo(3.3.1)nonan-3-one, 9-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019918888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Hydroxy-9-azabicyclo[3.3.1]nonan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50941833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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